molecular formula C11H6N2O2S2 B7683055 (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid

(E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid

Numéro de catalogue B7683055
Poids moléculaire: 262.3 g/mol
Clé InChI: GMCDWNDMNJRLQY-FPYGCLRLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid, also known as CT-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CT-1 is a member of the thiazole family of compounds and has been shown to have anti-inflammatory and anti-tumor properties. In

Mécanisme D'action

The mechanism of action of (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. Additionally, (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been shown to have several biochemical and physiological effects. In cancer cells, (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes. Additionally, (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been shown to inhibit the migration and invasion of cancer cells by reducing the activity of MMPs. In animal models of inflammation and autoimmune disorders, (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of immune cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid is its relatively low toxicity and good solubility in water and organic solvents, which makes it suitable for use in in vitro and in vivo experiments. Additionally, (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been shown to have a relatively long half-life, which allows for sustained inhibition of target enzymes and signaling pathways. However, one limitation of (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid is its poor stability in acidic conditions, which can limit its use in certain experimental conditions.

Orientations Futures

There are several future directions for the study of (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid. One area of research is the identification of the specific enzymes and signaling pathways that are targeted by (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid. Additionally, further studies are needed to determine the optimal dosage and administration of (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid for various therapeutic applications. Finally, the development of more stable analogs of (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid could improve its efficacy and expand its potential therapeutic applications.

Méthodes De Synthèse

The synthesis of (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid involves a multi-step process that begins with the reaction of 2-aminothiophenol and chloroacetic acid to form 2-(2-thienyl)glycine. This intermediate is then reacted with thiourea and sodium hydroxide to produce 2-thiohydantoin. The final step involves the reaction of 2-thiohydantoin with acrylonitrile and hydrochloric acid to yield (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid. The purity of (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid can be improved through recrystallization or column chromatography.

Applications De Recherche Scientifique

(E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In autoimmune disorders, (E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid has been shown to reduce the severity of symptoms in animal models of multiple sclerosis and rheumatoid arthritis.

Propriétés

IUPAC Name

(E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O2S2/c12-4-8(11(14)15)3-9-6-17-10(13-9)7-1-2-16-5-7/h1-3,5-6H,(H,14,15)/b8-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCDWNDMNJRLQY-FPYGCLRLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC(=CS2)C=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1C2=NC(=CS2)/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-(2-thiophen-3-yl-1,3-thiazol-4-yl)prop-2-enoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.